molecular formula C21H17FN4O3S B2910530 N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-57-3

N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2910530
CAS No.: 941943-57-3
M. Wt: 424.45
InChI Key: PRCRWSKRQCZHQI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative featuring a 3-fluorophenyl acetamide group and a 3-methoxyphenyl substituent at the 7-position of the heterocyclic core. The presence of fluorine and methoxy groups suggests enhanced lipophilicity and metabolic stability compared to non-halogenated or non-polar analogs .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-5-3-8-16(9-13)29-2)25-26(21(19)28)11-17(27)24-15-7-4-6-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRWSKRQCZHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data tables and findings from various studies.

Compound Overview

The compound belongs to the thiazolopyridazine class and features a unique structure characterized by a fluorophenyl group, a methoxyphenyl group, and a thiazolopyridazine core. Its IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H17FN4O3S
CAS Number 942004-19-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the preparation of the thiazolopyridazine core through cyclization processes. Key steps include:

  • Nucleophilic Substitution: Introduction of the fluorophenyl and methoxyphenyl groups.
  • Acylation: Finalizing the structure by forming the acetamide.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess broad-spectrum antibacterial and antifungal properties. In particular:

  • Mechanism: The compound may inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Growth Inhibition: Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines.
  • HDAC Inhibition: Research suggests that thiazolopyridazine derivatives may act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression.
Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715HDAC inhibition
Study BHeLa20Cell cycle arrest

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anti-inflammatory Effects: A study demonstrated that thiazole derivatives significantly inhibited NF-kB activation in macrophages, suggesting potential anti-inflammatory properties.
    • Results: Relative luciferase activity values showed significant inhibition compared to controls.
  • Anticancer Efficacy: Another study focused on the effects of thiazolopyridazine derivatives on various cancer cell lines, revealing dose-dependent cytotoxicity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name R1 (Position) R2 (Position) Molecular Formula Molecular Weight Key Data Reference
N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (Target) 3-Fluorophenyl 3-Methoxyphenyl C22H18FN4O3S Not Provided N/A N/A
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 4-Chlorophenyl 4-Fluorophenyl C20H14ClFN4O2S 428.866 ChemSpider ID: 18422927
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 4-Chlorophenyl 2-Thienyl C19H14ClN4O2S2 436.94 ACD/IUPAC Name: Thiazolo[4,5-d]...
N-(3-Chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide 3-Chloro-4-methylphenyl 4-Fluorophenyl C21H16ClFN4O2S 442.9 Smiles: Cc1nc2c(=O)n(...)c3ccc(F)cc3)c2s1
Key Observations:

The 2-thienyl substituent in introduces a sulfur-containing heterocycle, which could increase π-stacking interactions but reduce solubility compared to phenyl analogs .

Halogen Effects: Fluorine at R1 (3-fluorophenyl in the target vs. 4-fluorophenyl in ) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .

Molecular Weight Trends :

  • The target compound’s molecular weight is likely comparable to analogs in the 428–443 Da range, suggesting similar bioavailability profiles .

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